Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Description
Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a useful research compound. Its molecular formula is C10H12F3N3O2 and its molecular weight is 263.22 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 2007908-79-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory effects and other pharmacological applications.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazolo derivatives, including this compound. In particular, the compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Indomethacin | TBD | TBD |
Preliminary results suggest that this compound may significantly inhibit COX-2 activity compared to traditional anti-inflammatory drugs like celecoxib and indomethacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of triazolo derivatives indicates that modifications in the molecular structure can enhance biological activity. For instance:
- Trifluoromethyl Group : The presence of a trifluoromethyl group is associated with increased potency against specific targets.
- Tetrahydro Structure : The tetrahydro configuration contributes to improved binding affinity and bioavailability .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibited significant cytotoxicity against cancer cell lines such as HeLa and L363. The half-maximal inhibitory concentration (IC50) values were reported to be significantly lower than those of standard chemotherapeutic agents .
- Animal Models : In vivo studies using carrageenan-induced paw edema models showed that the compound effectively reduced inflammation similar to established non-steroidal anti-inflammatory drugs (NSAIDs). The effective dose (ED50) values were comparable to those of indomethacin .
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-18-8(17)6-4-3-5-16-7(6)14-15-9(16)10(11,12)13/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMIDBXMMYXEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN2C1=NN=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.